molecular formula C12H10O6 B079818 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione CAS No. 13378-91-1

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

Cat. No.: B079818
CAS No.: 13378-91-1
M. Wt: 250.2 g/mol
InChI Key: XVZRDQGFJDGVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthazarin derivatives, which are characterized by their naphthalene backbone with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethyl-substituted naphthalene derivatives, which undergo hydroxylation and oxidation reactions to introduce the hydroxyl groups and the quinone structure. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted naphthazarin derivatives, which can have different functional groups replacing the hydroxyl groups or additional modifications to the naphthalene ring.

Scientific Research Applications

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxyl groups and quinone structure allow it to participate in redox reactions, which can affect cellular processes. It may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxynaphthalene-1,4-dione: Another naphthazarin derivative with similar hydroxyl and quinone functionalities.

    2,7-Dihydroxynaphthalene-1,4-dione: Differing in the position of hydroxyl groups, leading to different chemical properties.

    3-Ethyl-2,5,6,8-tetrahydroxynaphthalene-1,4-dione: A closely related compound with a different substitution pattern.

Uniqueness

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-2-4-9(15)7-5(13)3-6(14)11(17)8(7)12(18)10(4)16/h3,13,15-16,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZRDQGFJDGVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573729
Record name 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13378-91-1
Record name 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Reactant of Route 2
Reactant of Route 2
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Reactant of Route 3
Reactant of Route 3
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Reactant of Route 4
Reactant of Route 4
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Reactant of Route 5
Reactant of Route 5
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Reactant of Route 6
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.